N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide
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Overview
Description
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Preparation Methods
The synthesis of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide typically involves the condensation reactions of pyridine-2,6-dicarboxylic acid or its derivatives with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide involves its ability to form stable complexes with metal ions. The compound’s triethoxysilyl groups can interact with various surfaces, enhancing its binding affinity and stability. This interaction can lead to the formation of highly stable and reactive species, which can be utilized in various catalytic and sensing applications .
Comparison with Similar Compounds
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is unique due to its triethoxysilyl groups, which provide enhanced binding affinity and stability compared to other pyridine-2,6-dicarboxamide derivatives. Similar compounds include:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Known for its coordination chemistry applications.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Used in the formation of metal complexes.
2,6-Bis(pyridine-2-carboxamido)pyridine: Another derivative with applications in coordination chemistry.
Properties
CAS No. |
213414-84-7 |
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Molecular Formula |
C25H47N3O8Si2 |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
2-N,6-N-bis(3-triethoxysilylpropyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H47N3O8Si2/c1-7-31-37(32-8-2,33-9-3)20-14-18-26-24(29)22-16-13-17-23(28-22)25(30)27-19-15-21-38(34-10-4,35-11-5)36-12-6/h13,16-17H,7-12,14-15,18-21H2,1-6H3,(H,26,29)(H,27,30) |
InChI Key |
CRLRBJRTTODRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=NC(=CC=C1)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
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